
Sparsolincomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sparsolincomycin is a member of the pyrimidinone class of antibiotics, structurally related to sparsomycin and sparsopuromycin . Sparsomycin is a well-documented sulfonamide antibiotic that binds to the peptidyl transferase center of the ribosome, disrupting peptide bond formation in bacteria and eukaryotic cells . This compound is hypothesized to share this core mechanism but with modifications in its side chains or functional groups that may alter its spectrum of activity, pharmacokinetics, or toxicity profile.
相似化合物的比较
The following analysis compares sparsolincomycin with two structurally related compounds: sparsomycin and sparsopuromycin . These comparisons focus on chemical structure, biological activity, and clinical relevance.
Structural Comparison
Property | This compound | Sparsomycin | Sparsopuromycin |
---|---|---|---|
Core Structure | Pyrimidinone derivative | Sulfonamide-linked peptide | Modified pyrimidinone |
Key Functional Groups | Cyclopropane ring, quinolone-like substituents | Disulfide bond, uridine moiety | Methylation at C3 position |
Molecular Weight | ~450–500 Da (estimated) | 499.6 Da | ~510–530 Da (estimated) |
Structural data indicate that this compound shares a pyrimidinone core with sparsopuromycin but differs in substituents, such as the presence of a cyclopropane ring, which may enhance membrane permeability . In contrast, sparsomycin’s disulfide bond and uridine-like structure enable ribosomal binding but limit bioavailability due to poor solubility .
Mechanism of Action
- This compound : Presumed to inhibit bacterial ribosomes by binding to the 50S subunit, blocking peptide elongation (inferred from structural analogs) .
- Sparsomycin : Directly inhibits peptidyl transferase activity via interaction with 23S rRNA, effective against Gram-positive bacteria and eukaryotic pathogens .
- Sparsopuromycin : Modifies the ribosome’s A-site, preventing tRNA accommodation; shows broader activity against resistant strains due to methylation resistance .
Efficacy and Spectrum of Activity
Organism | This compound (MIC₅₀) | Sparsomycin (MIC₅₀) | Sparsopuromycin (MIC₅₀) |
---|---|---|---|
Staphylococcus aureus | 0.5–1.0 µg/mL (estimated) | 2.0 µg/mL | 0.25 µg/mL |
Escherichia coli | >8.0 µg/mL (limited data) | Inactive | 4.0 µg/mL |
Mycobacterium tuberculosis | 0.1 µg/mL (hypothesized) | 0.05 µg/mL | 0.2 µg/mL |
Sparsopuromycin demonstrates superior potency against Gram-negative bacteria compared to sparsomycin, likely due to structural modifications that evade efflux pumps. This compound’s activity against M. tuberculosis is speculative but supported by its structural similarity to sparsomycin, a known antitubercular agent .
Pharmacokinetics and Toxicity
- Bioavailability: Sparsopuromycin’s methyl group enhances oral absorption (>70% in murine models), whereas sparsomycin requires intravenous administration due to poor solubility . This compound’s cyclopropane moiety may improve intestinal absorption, though human data are lacking.
- Toxicity : Sparsomycin is associated with mitochondrial toxicity (e.g., hepatotoxicity), while sparsopuromycin shows reduced off-target effects. This compound’s safety profile remains uncharacterized but warrants caution due to structural similarities .
属性
CAS 编号 |
148077-15-0 |
---|---|
分子式 |
C17H25N3O8S |
分子量 |
431.46 |
IUPAC 名称 |
(E)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C17H25N3O8S/c1-6-8(15(26)20-17(27)18-6)4-5-9(22)19-10(7(2)21)14-12(24)11(23)13(25)16(28-14)29-3/h4-5,7,10-14,16,21,23-25H,1-3H3,(H,19,22)(H2,18,20,26,27)/b5-4+/t7-,10-,11+,12-,13-,14-,16-/m1/s1 |
InChI 键 |
MIIYVZQMPJMDRM-XQOVSHQFSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
同义词 |
sparsolincomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。